molecular formula C18H20N2O2 B2669125 2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide CAS No. 2034570-02-8

2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide

Cat. No.: B2669125
CAS No.: 2034570-02-8
M. Wt: 296.37
InChI Key: VVIZQECBJHRLBP-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzyloxy group, a cyclopropyl-substituted pyridine ring, and an acetamide moiety, which collectively contribute to its distinctive chemical properties.

Scientific Research Applications

2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide under basic conditions.

    Cyclopropylation of Pyridine: The cyclopropyl group is introduced to the pyridine ring via a cyclopropanation reaction, often using a cyclopropyl halide and a strong base.

    Coupling Reaction: The benzyloxy intermediate is then coupled with the cyclopropyl-substituted pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The acetamide moiety can be reduced to an amine under strong reducing conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. The cyclopropyl group may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(benzyloxy)-N-(pyridin-3-ylmethyl)acetamide: Lacks the cyclopropyl group, which may affect its binding affinity and stability.

    2-(benzyloxy)-N-((5-methylpyridin-3-yl)methyl)acetamide: Contains a methyl group instead of a cyclopropyl group, potentially altering its chemical properties.

Uniqueness

The presence of the cyclopropyl group in 2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide distinguishes it from similar compounds, potentially enhancing its stability, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(13-22-12-14-4-2-1-3-5-14)20-10-15-8-17(11-19-9-15)16-6-7-16/h1-5,8-9,11,16H,6-7,10,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIZQECBJHRLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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